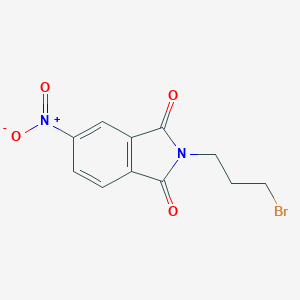

2-(3-溴丙基)-5-硝基异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is a derivative of 5-nitroisoindoline-1,3-dione, which is a class of compounds known for their interesting biological activities. These compounds have been used as starting materials and intermediates for the synthesis of various pharmacophores and alkaloids. The presence of a nitro group and a bromopropyl substituent suggests potential reactivity and usefulness in further chemical modifications for pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an isobenzofuran dione with an amine in the presence of a base, as seen in the synthesis of 5-bromo-2-ethylisoindoline-1,3-dione . This method could potentially be adapted for the synthesis of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione by using the appropriate amine and bromoalkylating agents under similar conditions.

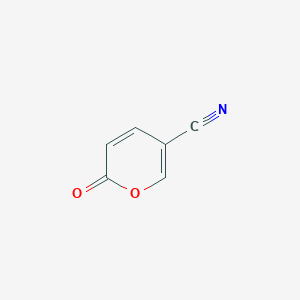

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-bromo-2-ethylisoindoline-1,3-dione, has been determined by X-ray crystallography, revealing bond lengths and angles close to those of other related compounds . The structure is typically stabilized by weak hydrogen bonds. For 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione, similar structural analyses would be necessary to determine the exact arrangement of the substituents and the overall molecular conformation.

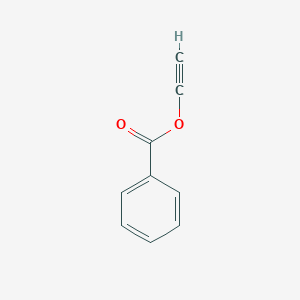

Chemical Reactions Analysis

The nitro group in 5-nitroisoindoline-1,3-dione derivatives is a reactive functional group that can undergo various chemical reactions. For instance, it can be reduced or participate in condensation reactions to form thiosemicarbazones, as seen in the synthesis of 5-nitroindole-2,3-dione derivatives . The bromopropyl group in 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione could also undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione would likely be influenced by its functional groups. The nitro group is known to be electro-reducible, and its reduction is pH-dependent, which could be utilized in analytical methods such as polarography . The bromine atom adds significant molecular weight and could affect the compound's solubility and reactivity. The compound's crystal structure and stability can be assessed through X-ray crystallography and other analytical techniques, as demonstrated for related compounds .

科学研究应用

类似化合物的文献综述

安全性和环境影响

对 2-溴-2-硝基丙烷-1,3-二醇 (BNPD) 的文献综述重申了其在一定浓度下作为化妆品成分的安全性,但导致亚硝胺或亚硝酰胺形成的情况除外。当被人体吸收时,该成分可能会促使亚硝胺的内源性形成,这表明在使用时需要谨慎,因为可能对健康产生影响 (国际毒理学杂志,1984)。

除草剂效率和环境归趋

美索三酮是一种结构不同但功能相关的化合物,其在农业中的效率、环境归趋和使用安全性已得到审查。它因其有利的毒理学特征、土壤微生物的快速降解以及对人类和非目标生物体的风险可忽略而备受关注,支持其在当前环境标准下的持续应用 (洁净土壤空气水,2017)。

药物化学和药物发现

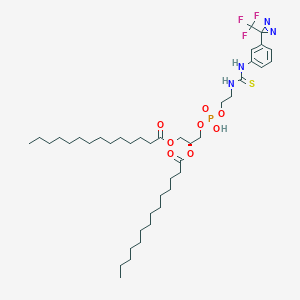

通过其多样的生物和药理活性,强调了乙内酰脲及其衍生物在药物化学中的重要性。乙内酰脲作为治疗剂开发中的关键骨架,突出了结构类似物在药物发现和开发中的潜力 (生物学和药学学术研究国际杂志,2023)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(3-bromopropyl)-5-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c12-4-1-5-13-10(15)8-3-2-7(14(17)18)6-9(8)11(13)16/h2-3,6H,1,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVGOTODDUSCCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370838 |

Source

|

| Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione | |

CAS RN |

140715-56-6 |

Source

|

| Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)

![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)

![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)

![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)